4-Methylisothiazole

Description

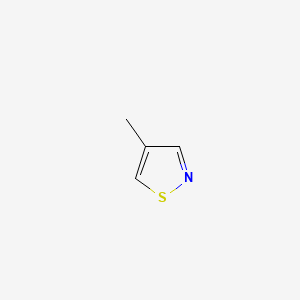

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-5-6-3-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTQRQJTFPEEPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219359 |

Source

|

| Record name | Isothiazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-90-3 |

Source

|

| Record name | 4-Methylisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylisothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Laboratory Synthesis of 4-Methylisothiazole

Introduction: 4-Methylisothiazole, also known as 2-methyl-4-isothiazolin-3-one (MIT), is a heterocyclic organic compound widely utilized as a biocide and preservative in a variety of industrial and consumer products, including cosmetics, paints, and water treatment solutions.[1][2] Its efficacy against a broad spectrum of bacteria, fungi, and algae stems from its ability to inhibit essential life-sustaining enzymes in microorganisms.[3][4] This technical guide provides a detailed overview of established laboratory-scale synthesis protocols for 4-Methylisothiazole, focusing on the prevalent method involving the cyclization of a dithiodipropionamide precursor.

Core Synthesis Pathway: Chlorinative Cyclization

The most common industrial and laboratory-scale synthesis of 4-Methylisothiazole involves the chlorination and subsequent cyclization of N,N'-dimethyl-3,3'-dithiodipropionamide.[5][6] This method is favored for its efficiency and relatively high yields. The overall reaction transforms the linear amide precursor into the five-membered isothiazolinone ring.

The general workflow for this synthesis is outlined below. It begins with the preparation of the reaction mixture, followed by a controlled, multi-stage chlorination reaction, and concludes with the isolation and purification of the final product.

Experimental Protocols

The following protocols are derived from established synthesis methodologies.[5] Researchers should adapt these procedures based on available laboratory equipment and safety protocols.

Protocol 1: Two-Stage Chlorinative Cyclization

This method utilizes a continuous flow system with tubular reactors to achieve precise temperature control, which is critical for minimizing the formation of chlorinated by-products like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).[5][7]

1. Preparation of Reactant Solution:

-

Combine N,N'-dimethyl-3,3'-dithiodipropionamide, chloroform, and N,N-dimethylformamide (DMF) in a weight ratio of 1:4:0.2 in a premixing tank.

-

Ensure uniform mixing to form a homogenous solution or slurry.

2. First-Stage Chlorination:

-

Pump the mixture at a controlled flow rate into a first-stage tubular reactor.

-

Introduce chlorine gas at the reactor inlet. The molar ratio of chlorine to the starting amide in this stage should be approximately 0.12:1.[5]

-

Maintain the reaction temperature between 10-15°C using a cooling jacket.

-

The residence time for the material in this stage is typically 3-5 minutes.

3. Second-Stage Chlorination:

-

The effluent from the first stage directly enters a second-stage tubular reactor.

-

Introduce additional chlorine gas at the inlet. The molar ratio of chlorine in this stage to the initial starting amide is approximately 0.75:1.[5]

-

Maintain the reaction temperature between 35-45°C using a heating jacket (e.g., with 40°C water).

-

The residence time for this stage is typically 10-20 minutes.

4. Product Isolation and Purification:

-

The reaction mixture proceeds to a gas-liquid separator to remove hydrogen chloride (HCl) gas.

-

Cool the resulting reaction solution and centrifuge to isolate the crude product, which is 4-Methylisothiazole hydrochloride.

-

Wash the solid product with a small amount of cold chloroform.

-

Perform neutralization with a suitable base, followed by liquid-liquid extraction (layer separation).

-

Further purification via distillation and compounding yields an aqueous solution of 4-Methylisothiazole. A final yield of approximately 92% can be achieved with this continuous process.[5]

The chemical transformation pathway for this protocol is illustrated below.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-Methyl-4-isothiazolin-3-one synthesis - chemicalbook [chemicalbook.com]

- 6. CN102786491B - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]

- 7. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of 4-Methylisothiazolinone (MIT) Action on Bacterial Cell Membranes

Executive Summary

4-Methylisothiazolinone (MIT), a potent, broad-spectrum biocide, is widely utilized as a preservative in a vast array of industrial and consumer products.[1][2][3][4] Its efficacy stems from a multi-step mechanism that rapidly disrupts critical metabolic pathways within bacteria, leading to growth inhibition and eventual cell death.[1][5][6] This technical guide provides an in-depth exploration of MIT's mechanism of action, with a focus on its effects on bacterial cell membranes and associated functions. It details the primary intracellular targets, the resulting physiological collapse, and the experimental protocols used to elucidate these processes. Quantitative data on its antimicrobial activity are presented, and key pathways and workflows are visualized to provide a clear, functional understanding for research and development applications.

Core Mechanism of Action: A Multi-Step Process

The antimicrobial action of isothiazolinones like MIT is not instantaneous but follows a distinct two-stage process: a rapid, initial phase of metabolic inhibition (occurring within minutes), followed by a slower phase of irreversible cellular damage and death (occurring over hours).[1][6][7] The entire cascade is initiated by the molecule's ability to passively enter the cell and react with key intracellular components.

Cell Entry and Intracellular Accumulation

The primary mode of entry for MIT is diffusion across the bacterial cell membrane and, in the case of fungi, the cell wall.[2][5][8][9] Its small molecular size and lipophilic character facilitate its passage into the cytoplasm.

Primary Target: Reaction with Intracellular Thiols

The central feature of MIT's biocidal activity is the electrophilic nature of its isothiazolinone ring.[1][7] The electron-deficient nitrogen-sulfur (N-S) bond is highly susceptible to nucleophilic attack.[5][10]

-

Reaction with Sulfhydryl Groups: Once inside the cell, MIT readily reacts with thiol-containing molecules (-SH groups).[5][10] Its primary targets are the cysteine residues within the active sites of essential enzymes and low-molecular-weight thiols like glutathione.[5][9][11]

-

Formation of Disulfides: This reaction leads to the formation of disulfide derivatives, which effectively inactivates the enzymes and depletes the cell's pool of protective molecules like glutathione.[1][9]

Inhibition of Critical Metabolic Pathways

The covalent modification of key enzymes leads to a rapid and catastrophic shutdown of cellular metabolism.

-

Inhibition of Respiration: MIT is a potent inhibitor of dehydrogenase enzymes that are critical to the Krebs cycle and the electron transport chain.[1][7] This action quickly halts cellular respiration (oxygen consumption).[1][5][6][7]

-

Disruption of Energy Production: By blocking the electron transport chain, MIT prevents the generation of the proton motive force (PMF) across the cytoplasmic membrane.[12][13] The PMF is essential for ATP synthesis.[14] Consequently, MIT rapidly inhibits ATP synthesis and depletes the cell's energy reserves.[1][5][6][10]

Irreversible Damage and Loss of Viability

The initial metabolic inhibition is followed by widespread, irreversible damage.

-

Oxidative Stress: The disruption of respiratory enzymes and the depletion of thiols like glutathione lead to the production of free radicals, causing significant oxidative stress.[5][6][7]

-

Loss of Membrane Integrity: While not a direct lytic agent, the collapse of the proton motive force and the depletion of ATP compromise the cell's ability to maintain ionic gradients and membrane integrity.[14][15] This leads to increased membrane permeability and leakage of intracellular components, as demonstrated by studies showing increased uptake of dyes like SYTOX Green after MIT exposure.[2]

-

Cell Death: The combination of energy depletion, enzymatic inactivation, oxidative damage, and loss of membrane integrity culminates in cell death.[5][9]

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In situ chemical behaviour of methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proton motive force and antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Active Efflux Leads to Heterogeneous Dissipation of Proton Motive Force by Protonophores in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proton Motive Force Inhibitors Are Detrimental to Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proton Motive Force Inhibitors Are Detrimental to Methicillin-Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of 4-Methylthiazole: A Technical Guide

Disclaimer: This technical guide focuses on the in vitro toxicological studies of 4-methylthiazole . It is important to note that this compound is distinct from 4-methylisothiazole. The available research predominantly pertains to 4-methylthiazole, and the findings presented herein should not be extrapolated to other structurally similar compounds without specific experimental validation.

This document provides a comprehensive overview of the current understanding of the in vitro toxicology of 4-methylthiazole, with a focus on its cytotoxic, apoptotic, and immunomodulatory effects. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Cytotoxicity Assessment

The cytotoxic potential of 4-methylthiazole has been evaluated across various cell lines, demonstrating selective effects against cancer cells while exhibiting lower toxicity towards non-cancerous cell lines.

Data Presentation: Summary of In Vitro Cytotoxicity Data

| Cell Line | Assay | Exposure Time (hours) | IC50 Concentration | Reference |

| K562 (Chronic Myeloid Leukemia) | MTS | 24 | > 500 µM | [1][2] |

| 48 | ~150 µM | [1][2] | ||

| 72 | ~100 µM | [1][2] | ||

| HL-60 (Acute Promyelocytic Leukemia) | MTT | 48 | 89.08 µM | [3] |

| 72 | 46.03 µM | [3] | ||

| NIH/3T3 (Mouse Fibroblast) | MTT | 24 | 90.00 ± 21.79 µg/mL | [2][3] |

Key Findings:

-

4-methylthiazole displays a time- and dose-dependent cytotoxic effect on leukemia cell lines K562 and HL-60.[1][2][3]

-

Longer exposure times and higher concentrations lead to a significant reduction in cell viability.[1][2]

-

The compound shows considerably lower cytotoxicity in the non-cancerous mouse fibroblast cell line NIH/3T3, suggesting a degree of selectivity for cancer cells.[2][3]

Mechanism of Action: Induction of Apoptosis

Studies indicate that the primary mechanism of 4-methylthiazole-induced cytotoxicity in cancer cells is the induction of apoptosis through the intrinsic mitochondrial pathway.

Experimental Protocols: Apoptosis Detection

-

Annexin V/Propidium Iodide (PI) Staining: Apoptosis and necrosis were quantified using flow cytometry after staining cells with Annexin V-FITC and PI. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4]

-

JC-1 Assay: Mitochondrial membrane potential (MMP) was assessed using the JC-1 dye. A shift in fluorescence from red to green indicates mitochondrial depolarization, a hallmark of apoptosis.[1][2][3][4]

-

Caspase-3 Activity: The activation of caspase-3, a key executioner caspase, was measured using ELISA or flow cytometry.[1][2][3][4][5]

-

Cytochrome C Release: The release of cytochrome c from the mitochondria into the cytosol was quantified by ELISA.[1][2][3][4][5]

-

Gene Expression Analysis (qRT-PCR): The expression levels of pro-apoptotic genes (e.g., TP53, BAX, BAK) and anti-apoptotic genes were measured to elucidate the molecular pathways involved.[1][4]

Signaling Pathway: 4-Methylthiazole-Induced Apoptosis

The collected data suggests that 4-methylthiazole triggers a cascade of events leading to programmed cell death.

Immunomodulatory Effects

In addition to its direct cytotoxic effects, 4-methylthiazole has been shown to modulate the expression of key cytokines, suggesting a potential role in altering the tumor microenvironment.

Data Presentation: Cytokine Modulation by 4-Methylthiazole

| Cytokine | Cell Line | Effect | Reference |

| TNF-α | HL-60 | Significant increase at high doses | [3][5][6] |

| IL-10 | HL-60 | Dose-dependent decrease | [3][5][6] |

| IL-6 | HL-60 | No significant change | [3][5][6] |

| IL-6 | K562 | Dose-dependent modulation | [1][4] |

| TNF-α | K562 | No significant change | [1][4] |

| IL-10 | K562 | No significant change | [1][4] |

Key Findings:

-

4-methylthiazole can induce a pro-inflammatory response by increasing TNF-α levels in HL-60 cells.[3][5][6]

-

The compound may reduce immunosuppressive conditions by decreasing IL-10 levels.[3][5][6]

-

The effect on IL-6 appears to be cell-type specific.[1][3][4][5][6]

Experimental Workflow: Cytokine Profiling

Genotoxicity Assessment

As of the current literature review, no specific in vitro genotoxicity studies, such as the Ames test or micronucleus assay, have been published for 4-methylthiazole. This represents a significant data gap in the toxicological profile of this compound.

For context, studies on the structurally related compound 4-methylimidazole (4-MI) have generally shown negative results in the Ames test and in vivo micronucleus assays.[7][8][9] However, it is crucial to reiterate that these findings for 4-MI cannot be directly applied to 4-methylthiazole, and dedicated genotoxicity studies are required to assess its potential to induce genetic mutations or chromosomal damage.

Conclusion and Future Directions

The in vitro toxicological data on 4-methylthiazole indicate that it is a compound of interest due to its selective cytotoxicity towards cancer cells, which appears to be mediated through the induction of apoptosis via the mitochondrial pathway. Furthermore, its ability to modulate cytokine production suggests potential immunomodulatory properties that could be therapeutically relevant.

Key areas for future research include:

-

Genotoxicity Testing: Performing a standard battery of in vitro genotoxicity assays (e.g., Ames test, in vitro micronucleus test) is essential to fully characterize the safety profile of 4-methylthiazole.

-

Neurotoxicity and other organ-specific toxicities: While no specific in vitro neurotoxicity studies were identified for 4-methylthiazole, the known neurotoxic effects of the related compound methylisothiazolinone (MIT) highlight the need to investigate this potential liability.[10][11][12]

-

Broader Cell Line Screening: Evaluating the cytotoxicity of 4-methylthiazole across a wider range of cancer and non-cancerous cell lines would provide a more comprehensive understanding of its selectivity and potential therapeutic window.

-

In-depth Mechanistic Studies: Further investigation into the upstream signaling events and the specific molecular targets of 4-methylthiazole will provide a more complete picture of its mechanism of action.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 3. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 4. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Genotoxicity assessment of 4-methylimidazole: regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of 4-methylimidazole, in the Ames/Salmonella test using induced rodent liver and lung S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro neurotoxicity of methylisothiazolinone, a commonly used industrial and household biocide, proceeds via a zinc and extracellular signal-regulated kinase mitogen-activated protein kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Neurotoxicity of Methylisothiazolinone, a Commonly Used Industrial and Household Biocide, Proceeds via a Zinc and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data of 4-Methylisothiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylisothiazole (CAS No. 4200-26-4), a key heterocyclic compound used in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data Summary

The structural elucidation of 4-Methylisothiazole is supported by a combination of spectroscopic techniques. The data presented below has been compiled from spectral databases and analysis of related isothiazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methylisothiazole is predicted based on the known spectrum of the parent isothiazole molecule.[1] The methyl substitution at the C4 position will influence the chemical shift of the adjacent ring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | ~8.7 | Singlet (s) |

| H5 | ~8.5 | Singlet (s) |

| -CH₃ | ~2.3 | Singlet (s) |

| Predicted in a non-polar deuterated solvent like CDCl₃ or Acetone-d₆. |

¹³C NMR Spectroscopy

The ¹³C NMR data provides insight into the carbon environment of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 | 157.0 |

| C4 | 129.8 |

| C5 | 148.1 |

| -CH₃ | 17.8 |

| Data obtained from SpectraBase in Acetone-d₆. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bond vibrations within the molecule. The following table outlines the expected characteristic absorption bands for 4-Methylisothiazole based on typical frequencies for N,S-heterocyclic compounds.[2][3]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2950 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium |

| 1620 - 1550 | C=N Stretch | Medium-Strong |

| 1550 - 1450 | Aromatic Ring Skeletal Vibrations (C=C) | Medium-Strong |

| 1450 - 1350 | -CH₃ Asymmetric/Symmetric Bending | Medium |

| 850 - 750 | C-H Out-of-Plane Bending | Strong |

| 700 - 600 | C-S Stretch | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For 4-Methylisothiazole (C₄H₅NS), the expected molecular weight is 99.15 g/mol .

| m/z | Ion | Notes |

| 99 | [M]⁺ | Molecular Ion Peak |

| 72 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles. |

| 58 | [C₂H₂S]⁺ | Fragmentation of the isothiazole ring. |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of 4-Methylisothiazole for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[4]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.

-

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge for consistency.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a 400 MHz spectrometer are typically sufficient.

-

Reference the spectra to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[5]

-

IR Spectroscopy (FTIR-ATR) Protocol

For liquid samples like 4-Methylisothiazole, the Attenuated Total Reflectance (ATR) technique is a simple and effective method.

-

Sample Preparation :

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a single drop of 4-Methylisothiazole directly onto the center of the ATR crystal.

-

-

Data Acquisition :

-

Position the ATR accessory in the spectrometer's sample compartment.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

After acquisition, clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry is well-suited for a volatile compound like 4-Methylisothiazole.

-

Sample Preparation :

-

Data Acquisition :

-

Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Parameters :

-

Injector Temperature : 250 °C.

-

Column : A standard non-polar column (e.g., DB-5ms or equivalent).

-

Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Parameters :

-

Ionization Source : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : m/z 40-250.

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Acquire the data. The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak can be analyzed.

-

Data Interpretation and Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different techniques.

References

- 1. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 4-Methylthiazole [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylisothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylisothiazole (CAS No. 693-90-3) is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms, with a methyl group substitution at the 4-position.[1] This structure is isomeric to the more commonly referenced 4-methylthiazole. As a specialized chemical building block, 4-methylisothiazole is of significant interest in medicinal chemistry and material science, serving as a key precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique chemical properties, influenced by the arrangement of the heteroatoms in the isothiazole ring, dictate its reactivity and potential applications.[1] This guide provides a comprehensive overview of the known physical and chemical properties of 4-methylisothiazole, detailed experimental protocols for their determination, and an examination of its stability and reactivity.

Physical and Chemical Properties

The physical and chemical properties of 4-Methylisothiazole are summarized in the table below. It is typically a colorless to pale yellow liquid with a distinct, pungent odor.[1] It is reported to be soluble in water and various organic solvents.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NS | [1][3] |

| Molecular Weight | 99.15 g/mol | [1][3] |

| CAS Number | 693-90-3 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Pungent | [1] |

| Density | 1.121 g/cm³ | [5][6] |

| Boiling Point | 47.8 °C at 760 mmHg | [5][6][7] |

| Refractive Index | 1.535 | [5][6] |

| Solubility | Soluble in water and various organic solvents | [1] |

| pKa | Data not available | |

| LogP | 1.45150 | [5] |

Note: The reported boiling point of 47.8 °C at standard pressure (760 mmHg) is unusually low for a compound of this molecular weight and should be treated with caution. It may represent a value determined under reduced pressure that has been incorrectly reported.

Spectral Data

Detailed experimental spectral data for 4-Methylisothiazole is not widely available in the public domain. While databases indicate the existence of NMR, IR, and mass spectra, specific peak assignments and fragmentation patterns could not be definitively retrieved.[8][9][10] For reference, general spectral regions for related heterocyclic compounds are discussed in the experimental protocols section.

Chemical Properties

Reactivity

The reactivity of the 4-methylisothiazole ring is governed by the presence of the nitrogen and sulfur heteroatoms.[1] This structure allows it to participate in a variety of chemical reactions, including:

-

Nucleophilic Substitutions: The isothiazole ring can be susceptible to attack by nucleophiles.

-

Electrophilic Additions: The electron-rich nature of the heterocyclic ring can facilitate electrophilic addition reactions.[1]

-

Reactions at the Methyl Group: The methyl group can be a site for hydrogen abstraction by radical species.[11]

Stability and Degradation

Isothiazolone derivatives, a class of compounds to which 4-methylisothiazole belongs, exhibit varying stability depending on the environmental conditions.

-

pH: These compounds are generally more stable in acidic media and undergo degradation in alkaline solutions. The rate of degradation increases with higher pH.[12]

-

Temperature: The degradation of isothiazolones is temperature-dependent. At elevated temperatures (40°C and 60°C), degradation can occur more rapidly.[12]

-

Oxidation: Isothiazolones can be degraded by oxidizing agents. Iron, for instance, has been shown to degrade 5-chloro-2-methyl-4-isothiazolin-3-one.[13]

-

Photodegradation: Exposure to UV and visible light can induce the degradation of isothiazolones. Photocatalytic degradation using agents like TiO₂ has been shown to be effective.[14]

The degradation of isothiazolones can proceed through the opening of the heterocyclic ring, often involving the loss of the sulfur atom and subsequent oxidation to form smaller organic acids.[14][15]

Experimental Protocols

The following sections detail generalized methodologies for determining key physical and chemical properties of liquid compounds like 4-methylisothiazole.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A micro method using a Thiele tube is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side-arm.

-

Add approximately 0.5 mL of the 4-methylisothiazole sample into the small test tube.

-

Place the capillary tube, sealed end up, into the sample liquid in the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube, with the oil level above the sample but below the open end of the test tube.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder (e.g., 10 mL)

-

Analytical balance (readable to at least 0.001 g)

-

Temperature-controlled water bath or thermometer

Procedure:

-

Ensure the pycnometer or graduated cylinder is clean and dry.

-

Measure and record the mass of the empty container (m₁).

-

Fill the container with the 4-methylisothiazole sample to a precisely known volume (V). If using a pycnometer, fill it completely.

-

Measure and record the mass of the container with the sample (m₂).

-

The mass of the sample (m) is calculated as m = m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m / V.

-

Record the temperature at which the measurement was taken, as density is temperature-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Apparatus:

-

NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure for ¹H NMR:

-

Prepare a sample by dissolving a small amount of 4-methylisothiazole in a deuterated solvent within an NMR tube. A typical concentration is 5-25 mg in 0.5-0.75 mL of solvent.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative ratios of protons.

-

Analyze the chemical shifts (δ, in ppm) and coupling patterns (multiplicity) to elucidate the proton environments in the molecule.

Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.

Apparatus and Reagents:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

pH meter

-

Oven

-

Photostability chamber

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-purity solvents for HPLC mobile phase

General Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-methylisothiazole in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Treat the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60-80°C) for a defined period. Neutralize the sample before analysis.

-

Base Hydrolysis: Treat the stock solution with a basic solution (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the sample before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid or liquid sample of 4-methylisothiazole to elevated temperatures (e.g., 80-100°C) in an oven.

-

Photodegradation: Expose a solution of the compound to light of a specified wavelength and intensity in a photostability chamber, as per ICH Q1B guidelines.[16]

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact compound from all formed degradation products.

Visualizations

Representative Synthesis of an Isothiazole Ring

The following diagram illustrates a general synthetic pathway for the formation of an isothiazole ring through the cyclization of a β-ketothioamide, a common method for constructing this heterocyclic system.

Caption: A generalized workflow for the synthesis of a substituted isothiazole ring.

Experimental Workflow for a Forced Degradation Study

This diagram outlines the logical flow of a forced degradation study, a critical component in the development of pharmaceuticals and other regulated chemical products.

Caption: Logical workflow for conducting a forced degradation study on 4-Methylisothiazole.

References

- 1. CAS 693-90-3: 4-Methylisothiazole | CymitQuimica [cymitquimica.com]

- 2. 4-Methylisothiazole CAS 693-90-3|For Research Use [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Isothiazoles I: 4-isothiazolin-3-ones. A general synthesis from 3,3′-dithiodipropionamides | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Methylisothiazole | CAS#:693-90-3 | Chemsrc [chemsrc.com]

- 8. 4-Methylisothiazole | C4H5NS | CID 136499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isothiazole, 4-methyl- [webbook.nist.gov]

- 10. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. ijisrt.com [ijisrt.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylisothiazole biocidal mechanism of action

An In-depth Technical Guide on the Biocidal Mechanism of Action of 4-Methylisothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylisothiazole (MIT), a member of the isothiazolinone class of biocides, exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae.[1] Its efficacy stems from a multi-faceted mechanism of action that primarily involves the disruption of critical physiological and metabolic functions within microbial cells. This technical guide elucidates the core biocidal mechanisms of 4-methylisothiazole, presenting quantitative data on its activity, detailing relevant experimental protocols, and visualizing the key pathways involved. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this widely used biocide.

Core Biocidal Mechanism of Action

The antimicrobial action of 4-methylisothiazole is characterized by a two-step mechanism: a rapid initial inhibition of growth and metabolism, followed by irreversible cellular damage leading to cell death.[2][3] This dual action contributes to its high efficiency and the difficulty for microorganisms to develop resistance.[2]

Initial Rapid Inhibition

Within minutes of contact, 4-methylisothiazole rapidly inhibits crucial physiological functions in microorganisms.[2] This includes the disruption of growth, respiration (oxygen consumption), and energy generation (ATP synthesis).[2][4] The primary molecular event initiating this cascade is the electrophilic attack by the sulfur atom in the isothiazolinone ring on nucleophilic groups within the cell.[1][5]

Irreversible Cellular Damage

Following the initial inhibitory phase, 4-methylisothiazole causes irreversible damage to the cell, leading to a loss of viability over a period of hours.[2] This is a consequence of the widespread disruption of cellular components, primarily through the targeting of thiol groups.

Molecular Interactions and Cellular Targets

The fundamental chemistry underpinning the biocidal activity of 4-methylisothiazole is its ability to act as an electrophilic agent.[2] The electron-deficient sulfur atom in the N-S bond of the isothiazolinone ring is highly reactive towards nucleophiles.[5]

Reaction with Cellular Thiols

The principal targets of 4-methylisothiazole are thiol (-SH) groups present in amino acids like cysteine, peptides such as glutathione, and the active sites of essential proteins (enzymes).[1][5] Upon entering the cell, 4-methylisothiazole reacts with these thiols, leading to the formation of disulfide derivatives.[5] This reaction effectively inactivates the thiol-containing molecules, triggering a cascade of detrimental effects.[2] The growth inhibitory activity of isothiazolinones can be rapidly neutralized by the addition of thiol-containing compounds like glutathione and cysteine.[6]

Enzyme Inhibition

A major consequence of thiol oxidation is the inhibition of key enzymes, particularly dehydrogenases involved in cellular respiration.[2] By targeting the thiol groups in the active sites of these enzymes, 4-methylisothiazole disrupts critical metabolic pathways.[5] For instance, succinate dehydrogenase has been identified as a potential target.[7] This enzymatic inhibition directly contributes to the observed rapid decrease in respiration and ATP synthesis.[2][8]

Induction of Oxidative Stress

The reaction of 4-methylisothiazole with cellular components can lead to the production of free radicals.[2] This, in turn, induces a state of oxidative stress within the microbial cell.[9][10] An increase in reactive oxygen species (ROS) can cause widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids, further contributing to cell death.[9][11]

Disruption of Membrane Integrity and Other Effects

Increased cell membrane permeability has been observed in bacteria exposed to 4-methylisothiazole, indicating that it can compromise the physical integrity of the cell.[9][10] Some evidence also suggests that certain isothiazolinones may inhibit the initiation of DNA replication.[6]

Quantitative Data on Biocidal Efficacy

The efficacy of 4-methylisothiazole is quantified using standard microbiological metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values are dependent on the target microorganism and the experimental conditions.

| Biocide | Test Organism | Efficacy Metric | Concentration (mg/L or µg/mL) | Reference |

| 4-Methylisothiazole (MIT) | Pseudomonas putida | MIC | 3.907 | [9][10] |

| Pseudomonas moorei | MIC | 3.907 | [9][10] | |

| Sphingomonas mali | MIC | 15.625 | [9][10] | |

| Bacillus subtilis | MIC | 15.625 | [9][10] | |

| Escherichia coli ATCC 8739 | MIC | 40 - 250 | [6] | |

| Schizosaccharomyces pombe NCYC 1354 | MIC | 40 - 250 | [6] | |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Escherichia coli ATCC 8739 | MIC | 0.1 - 0.5 | [6] |

| Schizosaccharomyces pombe NCYC 1354 | MIC | 0.1 - 0.5 | [6] | |

| Benzisothiazolinone (BIT) | Escherichia coli ATCC 8739 | MIC | 15 - 20 | [6] |

| Schizosaccharomyces pombe NCYC 1354 | MIC | 15 - 20 | [6] |

Experimental Protocols

The elucidation of the biocidal mechanism of 4-methylisothiazole relies on a variety of established experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a biocide that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.[9][10][12]

-

Preparation: A two-fold serial dilution of 4-methylisothiazole is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under optimal growth conditions (e.g., 24-48 hours at a specific temperature).

-

Analysis: The MIC is determined as the lowest concentration of the biocide in which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of a biocide that results in a 99.9% reduction in the initial bacterial population.[13]

-

Procedure: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar medium that does not contain the biocide.

-

Incubation: The agar plates are incubated to allow for the growth of any surviving microorganisms.

-

Analysis: The MBC is the lowest concentration from the MIC assay that shows no microbial growth on the subculture plates.

Assessment of Oxidative Stress (ROS Production)

The generation of intracellular reactive oxygen species can be measured using fluorescent probes.[9][10]

-

Cell Treatment: Microbial cells are exposed to various concentrations of 4-methylisothiazole for a defined period.

-

Staining: A fluorescent probe, such as CM-H2DCFDA, is added to the cell suspension. This probe is non-fluorescent until oxidized by intracellular ROS.

-

Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence corresponds to an increase in ROS production.[9][10]

Membrane Permeability Assay

Cell membrane integrity can be assessed using fluorescent dyes that can only enter cells with compromised membranes, such as SYTOX Green or propidium iodide.[10][13]

-

Cell Exposure: Microorganisms are treated with 4-methylisothiazole.

-

Staining: A dye like SYTOX Green is added. This dye cannot penetrate intact cell membranes.

-

Analysis: If the membrane is damaged, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. This fluorescence can be quantified to assess the degree of membrane permeabilization.[10]

Visualizations of Mechanisms and Workflows

Signaling and Reaction Pathways

Caption: Core biocidal mechanism of 4-Methylisothiazole targeting cellular thiols.

Experimental Workflow for Biocidal Assessment

Caption: General experimental workflow for assessing the biocidal activity of 4-Methylisothiazole.

Conclusion

The biocidal action of 4-methylisothiazole is a rapid, multi-pronged attack on vital cellular functions. Its primary mechanism involves the covalent modification of thiol groups, leading to the inhibition of essential enzymes, disruption of energy metabolism, and induction of oxidative stress. This ultimately results in irreversible cellular damage and microbial death. A thorough understanding of these mechanisms, supported by quantitative efficacy data and robust experimental protocols, is crucial for the effective and responsible application of this biocide in various industrial and commercial settings, and for the development of new antimicrobial agents.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]

- 4. Growth inhibitory and biocidal activity of some isothiazolone biocides [ouci.dntb.gov.ua]

- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth inhibitory and biocidal activity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylchloroisothiazolone-induced growth inhibition and lethality in Escherichia coli. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death [frontiersin.org]

Unveiling the Antimicrobial Landscape of 4-Methylisothiazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antimicrobial spectrum of 4-Methylisothiazolinone (MIT), a widely utilized biocide. This document delves into its efficacy against a range of microorganisms, details the experimental methodologies used for its evaluation, and elucidates its mechanism of action through signaling pathway diagrams.

Introduction to 4-Methylisothiazolinone (MIT)

4-Methylisothiazolinone (MIT or MI) is a heterocyclic organic compound belonging to the isothiazolinone class of biocides.[1][2] It is a powerful preservative and antimicrobial agent used to control the growth of bacteria, fungi, and algae in a variety of industrial and consumer products, including water treatment systems, paints, adhesives, and personal care products.[3][4][5] Its efficacy stems from its ability to disrupt essential cellular processes in microorganisms at low concentrations.

Antimicrobial Spectrum of 4-Methylisothiazolinone

4-Methylisothiazolinone exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungi (yeasts and molds) and algae.[3][4] The efficacy of MIT is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Antibacterial Activity

MIT has demonstrated significant efficacy against a variety of bacterial species. The following table summarizes the MIC values of MIT against several bacteria.

| Bacterial Species | Gram Stain | MIC (mg/L) | Reference |

| Pseudomonas putida | Negative | 3.907 - 15.625 | [6] |

| Pseudomonas moorei | Negative | 3.907 - 15.625 | [6] |

| Sphingomonas mali | Negative | 3.907 - 15.625 | [6] |

| Bacillus subtilis | Positive | 3.907 - 15.625 | [6] |

| Escherichia coli | Negative | 41 | [7] |

| Staphylococcus aureus | Positive | 45 | [8] |

| Pseudomonas aeruginosa | Negative | 15 | [8] |

Antifungal Activity

MIT is also effective against a range of fungal species, including both yeasts and molds.

| Fungal Species | Type | MIC (mg/L) | Reference |

| Schizosaccharomyces pombe | Yeast | 245 | [7] |

| Candida albicans | Yeast | >100 | [9] |

| Aspergillus niger | Mold | >100 | [8] |

| Saccharomyces cerevisiae | Yeast | >100 | [7] |

Note: Some studies report the MIC of a 3:1 mixture of Chloromethylisothiazolinone (CMIT) and MIT, known as Kathon™, which generally shows higher potency than MIT alone.[4][10]

Algicidal Activity

4-Methylisothiazolinone is known to be toxic to various algae species, a critical property for its use in preventing biofouling in industrial water systems.[3][4] While specific MIC values are less commonly reported for algae, the effective concentration (EC50), the concentration that causes a 50% reduction in a measured effect such as growth, is often used. Isothiazolinones, including MIT, are generally considered to have high aquatic toxicity.[4]

| Algal Species | EC50 (mg/L) | Reference |

| Scenedesmus vacuolatus | Not specified for MIT alone | [7] |

Mechanism of Antimicrobial Action

The primary mechanism of action of 4-Methylisothiazolinone involves a two-step process that ultimately leads to microbial cell death. This process begins with the rapid inhibition of key cellular functions, followed by irreversible damage.

Thiol Reactivity and Enzyme Inhibition

The isothiazolinone ring of MIT is highly reactive towards nucleophilic entities within the microbial cell, particularly thiol groups (-SH) found in the amino acid cysteine.[7] Cysteine residues are often critical components of the active sites of essential enzymes. By reacting with these thiol groups, MIT forms disulfide bonds, leading to the inactivation of these enzymes. This disruption of enzymatic activity affects crucial metabolic pathways, including respiration and energy production (ATP synthesis).

References

- 1. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. Biological Activity of Hydrophilic Extract of Chlorella vulgaris Grown on Post-Fermentation Leachate from a Biogas Plant Supplied with Stillage and Maize Silage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 5. cir-safety.org [cir-safety.org]

- 6. researchgate.net [researchgate.net]

- 7. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. videncenterforallergi.dk [videncenterforallergi.dk]

- 9. research.regionh.dk [research.regionh.dk]

- 10. researchgate.net [researchgate.net]

4-Methylisothiazole toxicogenomics research

An In-Depth Technical Guide to the Toxicogenomics of Isothiazolinones, with a focus on 4-Methylisothiazole

Disclaimer: Publicly available toxicogenomic research, including transcriptomic and proteomic data, specifically for 4-Methylisothiazole (CAS 693-90-3) is limited. This guide synthesizes the extensive research on structurally related and commercially significant isothiazolinones, such as Methylisothiazolinone (MI) and 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), to provide a comprehensive overview of the class-specific mechanisms of toxicity. These mechanisms are highly likely to be relevant for 4-Methylisothiazole due to the shared reactive isothiazolinone ring structure.

Introduction to Isothiazolinones

Isothiazolinones are a class of heterocyclic organic compounds widely used as broad-spectrum biocides and preservatives in numerous industrial and consumer products, including cosmetics, paints, cleaning agents, and industrial water treatment solutions.[1][2][3] Their efficacy stems from their ability to control the growth of bacteria, fungi, and algae.[1] Key members of this family include 4-Methylisothiazole, Methylisothiazolinone (MI), 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), and Benzisothiazolinone (BIT).[2]

Despite their effectiveness, isothiazolinones are recognized as potent skin sensitizers, with MI/MCI mixtures and MI alone being significant causes of allergic contact dermatitis.[4][5][6] This has led to regulatory restrictions on their use in consumer products.[5] Understanding the molecular mechanisms and genomic responses to isothiazolinone exposure is critical for risk assessment, developing safer alternatives, and managing allergic reactions.

Core Mechanism of Toxicological Action

The primary mechanism of action for isothiazolinones is consistent across the class and is centered on the chemistry of the isothiazolinone ring.

Reaction with Cellular Thiols

The biocidal and toxicological activity of isothiazolinones is driven by the electrophilic nature of the sulfur atom in the activated N-S bond.[2][7] This allows the molecule to readily react with cellular nucleophiles, particularly the thiol groups (-SH) found in the amino acid cysteine.[4][7][8] This reaction occurs with both free cysteine and, more importantly, cysteine residues within proteins and the antioxidant molecule glutathione (GSH).[1][8] The interaction forms disulfide derivatives, leading to the opening of the heterocyclic ring and irreversible inhibition of the target protein or depletion of antioxidant defenses.[1][5] This disruption of critical enzymes involved in respiration and energy production ultimately leads to growth inhibition and cell death.[7][8]

Toxicogenomic Insights into Key Pathologies

Genomic and proteomic studies have elucidated the molecular pathways underlying the most significant adverse outcomes associated with isothiazolinone exposure: skin sensitization and oxidative stress-induced cell death.

Skin Sensitization: An Adverse Outcome Pathway (AOP)

Skin sensitization is a complex immunological process that has been well-defined by an Adverse Outcome Pathway (AOP), a framework that links a Molecular Initiating Event (MIE) to an adverse outcome through a series of Key Events (KE).[9]

-

Molecular Initiating Event (KE1): Haptenation. Isothiazolinones, being small reactive molecules (haptens), penetrate the skin and covalently bind to skin proteins via the thiol reaction described above.[2][9][10] This modification renders the proteins immunogenic.

-

Key Event 2: Keratinocyte Activation. The modified proteins and direct action of the chemical trigger stress responses in skin cells (keratinocytes). This involves the activation of inflammatory signaling and cytoprotective pathways, notably the Keap1-Nrf2 pathway, leading to the upregulation of antioxidant and detoxification genes.[9]

-

Key Event 3: Dendritic Cell Activation. Skin-resident immune cells (dendritic cells) are activated by the chemical stress signals from keratinocytes and in response to the haptenated proteins.

-

Adverse Outcome: Allergic Contact Dermatitis. Upon subsequent exposure, memory T-cells recognize the hapten-protein complex, leading to an exaggerated immune response that manifests as allergic contact dermatitis.[11]

Oxidative Stress and Apoptosis

Studies on human keratinocytes demonstrate that isothiazolinones induce the generation of Reactive Oxygen Species (ROS) as an early event.[12] This rapid increase in ROS overwhelms the cell's antioxidant capacity, which is further compromised by the depletion of GSH. The resulting oxidative stress is a key trigger for programmed cell death (apoptosis).[12]

The apoptotic pathway induced by isothiazolinones involves:

-

Mitochondrial Disruption: ROS generation is associated with early hyperpolarization of the mitochondrial membrane potential, followed by a later drop in potential as the cell commits to apoptosis.[12]

-

Caspase Activation: Both extrinsic (Fas-receptor mediated, caspase-8) and intrinsic (mitochondrial, caspase-9) pathways are activated, converging on the executioner caspase-3.[12]

Quantitative Toxicogenomic Data

Toxicogenomic approaches provide quantitative data on how isothiazolinones alter gene and protein expression to drive toxicity.

Proteomic Analysis

Proteomic studies identify changes in protein abundance and post-translational modifications following exposure. A study on Daphnia magna exposed to a CMIT/MIT mixture revealed significant alterations in proteins related to detoxification and metabolism.[1] A separate study on dichlorocthylisothiazolinone (DCOIT) in medaka fish identified a specific protein binding target, highlighting a potential mechanism for endocrine disruption.[13]

| Protein/Pathway | Organism/System | Isothiazolinone | Observed Effect | Reference |

| Glutathione S-transferase (GST) | Daphnia magna | CMIT/MIT | Upregulation | [1] |

| Peroxisome-related proteins | Daphnia magna | CMIT/MIT | Downregulation | [1] |

| Lipid transporter proteins | Daphnia magna | CMIT/MIT | Downregulation | [1] |

| G protein αi subunit | Medaka (Oryzias latipes) | DCOIT | Identified as a direct binding target | [13] |

| MAPK & Ca2+ signaling | Medaka (Oryzias latipes) | DCOIT | Perturbation due to Gαi binding | [13] |

Transcriptomic Analysis

Transcriptomic data reveals which genes are activated or repressed in response to chemical exposure. For isothiazolinones, gene expression changes are central to the keratinocyte response in skin sensitization.

| Gene/Pathway | Organism/System | Isothiazolinone | Observed Effect | Reference |

| Keap1-Nrf2 Pathway Genes | Human Keratinocytes | General Isothiazolinones | Upregulation of cytoprotective genes | [9] |

| Glutathione Metabolism Genes | Daphnia magna | CMIT/MIT | Upregulation | [1] |

| Cuticle Structural Genes | Daphnia magna | CMIT/MIT | Upregulation | [1] |

Key Experimental Protocols

The assessment of isothiazolinone toxicity, particularly skin sensitization, relies on a battery of validated in chemico and in vitro assays, which form the basis of modern Defined Approaches (DAs) to testing.[9][10]

Direct Peptide Reactivity Assay (DPRA)

-

Purpose: To quantify the reactivity of a chemical with model peptides, mimicking the Molecular Initiating Event of haptenation (KE1).[9][10]

-

Methodology:

-

Synthetic peptides containing either cysteine or lysine are prepared in a suitable buffer.

-

The test chemical (e.g., an isothiazolinone) is incubated with the peptides for a defined period (e.g., 24 hours) at a specific concentration (e.g., 100 mM).[10]

-

Following incubation, the concentration of the remaining, unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The percentage of peptide depletion is calculated relative to a reference control. The mean depletion of cysteine and lysine is used to categorize the substance's reactivity potential (low, moderate, or high).

-

KeratinoSens™ Assay

-

Purpose: To assess the activation of keratinocytes (KE2) by measuring the induction of the Nrf2 antioxidant/electrophile response pathway.[9]

-

Methodology:

-

A modified human keratinocyte cell line (HaCaT) is used. These cells contain a stably transfected luciferase gene under the control of a promoter containing the antioxidant response element (ARE), which is activated by Nrf2.

-

Cells are seeded in 96-well plates and exposed to a range of concentrations of the test chemical for 48 hours.

-

After exposure, cell viability is assessed (e.g., using MTT assay) to determine non-cytotoxic concentrations.

-

Luciferase activity is measured using a luminometer.

-

The fold induction of luciferase expression is calculated relative to vehicle controls. A chemical is classified as a sensitizer if it induces a statistically significant induction above a defined threshold (e.g., 1.5-fold) at a concentration where cell viability is >70%.

-

Proteomic Analysis Workflow (General)

-

Purpose: To identify and quantify global protein changes in cells or tissues after exposure to a toxicant.

-

Methodology:

-

Sample Preparation: Cells or tissues are exposed to the isothiazolinone in vitro or in vivo. Proteins are extracted using lysis buffers containing protease inhibitors.

-

Protein Digestion: Protein concentration is determined (e.g., BCA assay). A fixed amount of protein is denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The peptide mixture is separated using liquid chromatography (LC) and then ionized and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan).

-

Data Analysis: The resulting spectra are searched against a protein database (e.g., UniProt) to identify the peptides and their corresponding proteins. Quantitative analysis (either label-free or using isotopic labels) is performed to determine the relative abundance of proteins between treated and control samples, identifying differentially expressed proteins.[1]

-

Conclusion

While specific toxicogenomic data for 4-Methylisothiazole remains an area for future research, the broader isothiazolinone class exhibits well-defined mechanisms of toxicity. The core toxic action is the covalent modification of cellular thiols, which leads to enzyme inhibition, depletion of antioxidants like glutathione, and subsequent oxidative stress. This fundamental reactivity drives key adverse outcomes, most notably skin sensitization and apoptosis. Toxicogenomic studies have been instrumental in dissecting these pathways, particularly in defining the AOP for skin sensitization by identifying the upregulation of the Keap1-Nrf2 pathway in keratinocytes and proteomic signatures of cellular stress. The experimental protocols and pathways detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to understand, predict, and assess the toxicological risks associated with 4-Methylisothiazole and other members of the isothiazolinone family.

References

- 1. Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increasing non-cosmetic exposure and sensitization to isothiazolinones require action for prevention: Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dermnetnz.org [dermnetnz.org]

- 12. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothiazolinone Disrupts Reproductive Endocrinology by Targeting the G-Protein-Coupled Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of a Biocide: An In-depth Technical Guide to the Photodegradation Pathway of 4-Methylisothiazole in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylisothiazole (4-MIT) is a widely utilized biocide and preservative in a variety of industrial and consumer products. Its presence in aqueous environments, either through direct release or leaching from treated materials, has raised questions about its environmental fate and potential transformation products. Photodegradation, the breakdown of molecules by light, is a primary mechanism for the removal of organic micropollutants from sunlit surface waters. This technical guide provides a comprehensive overview of the photodegradation pathway of 4-Methylisothiazole in aqueous solutions. Due to a lack of direct studies on 4-MIT, this guide presents a proposed pathway based on the well-documented photodegradation of its close structural analog, Methylisothiazolinone (MIT).

Proposed Photodegradation Pathway of 4-Methylisothiazole

The photodegradation of isothiazolinone compounds in aqueous solutions is primarily initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the weakest bond in the molecule, the nitrogen-sulfur (N-S) bond within the isothiazolinone ring.[1] This initial step is the gateway to a cascade of reactions that ultimately mineralize the compound or transform it into various smaller organic molecules.

Upon absorption of a photon, the 4-MIT molecule is promoted to an excited singlet state.[1] This excited state is unstable and rapidly undergoes ring-opening through the cleavage of the N-S bond, forming a diradical intermediate. This intermediate is highly reactive and can undergo several subsequent reactions, including oxidation and hydrolysis, leading to the formation of a variety of degradation products.

The proposed primary photodegradation pathway for 4-Methylisothiazole is initiated by the homolytic cleavage of the N-S bond. This is followed by a series of oxidation and hydrolysis reactions that lead to the formation of smaller, more soluble organic compounds. Key proposed transformation products include N-methylmalonamic acid, malonamic acid, and eventually simpler organic acids like acetic and formic acid, before complete mineralization to carbon dioxide, water, and inorganic ions.

Caption: Proposed photodegradation pathway of 4-Methylisothiazole in aqueous solution.

Quantitative Data on Isothiazolinone Photodegradation

| Compound | Quantum Yield (Φ) | Half-life (t½) | Experimental Conditions | Reference |

| Methylisothiazolinone (MIT) | 11 - 13.6 × 10⁻⁴ | ~1.1 days | Simulated sunlight, natural water | [1] |

| Benzisothiazolinone (BIT) | 2.43 - 5.79 × 10⁻⁴ | Not specified | Simulated sunlight, natural water | [1] |

Note: The quantum yield is a measure of the efficiency of a photochemical process. The half-life is the time required for the concentration of the compound to decrease by half. These values are dependent on various factors including light intensity, pH, and the presence of other substances in the water.

Experimental Protocols for Photodegradation Studies

The following provides a generalized experimental protocol for investigating the photodegradation of 4-Methylisothiazole in an aqueous solution, based on methodologies commonly employed for similar studies.

1. Materials and Reagents:

-

4-Methylisothiazole (analytical standard)

-

High-purity water (e.g., Milli-Q)

-

Buffer solutions (for pH control)

-

Acetonitrile (HPLC grade)

-

Formic acid (for mobile phase)

-

Photoreactor equipped with a suitable UV lamp (e.g., Xenon arc lamp with filters to simulate solar radiation or a mercury lamp for specific wavelengths)

-

Quartz reaction vessels

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

pH meter

-

Magnetic stirrer

2. Preparation of Solutions:

-

A stock solution of 4-MIT is prepared in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 g/L.

-

Working solutions are prepared by diluting the stock solution with high-purity water or buffered solutions to the desired concentration (e.g., 1-10 mg/L).

3. Photodegradation Experiment:

-

The 4-MIT working solution is placed in a quartz reaction vessel within the photoreactor.

-

The solution is typically stirred continuously to ensure homogeneity.

-

The temperature of the solution is maintained at a constant value (e.g., 25 °C) using a cooling system.

-

The solution is irradiated with the UV lamp for a predetermined period.

-

Aliquots of the solution are withdrawn at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

Control experiments are conducted in the dark to assess any potential hydrolysis or other non-photochemical degradation.

4. Sample Analysis:

-

The collected aliquots are analyzed by HPLC-UV or HPLC-MS to determine the concentration of the remaining 4-MIT and to identify and quantify the formation of degradation products.

-

A suitable HPLC method is developed, typically using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a small amount of formic acid.

-

The degradation kinetics (e.g., first-order rate constant and half-life) are calculated from the concentration-time data.

-

Degradation products are identified by comparing their retention times and mass spectra with those of authentic standards or by interpreting their fragmentation patterns.

Caption: General experimental workflow for studying the photodegradation of 4-MIT.

Conclusion

The photodegradation of 4-Methylisothiazole in aqueous environments is a critical process that determines its persistence and the formation of potential transformation products. While direct experimental data for 4-MIT is currently limited, the well-established photodegradation pathway of analogous isothiazolinones, initiated by the cleavage of the N-S bond, provides a strong foundation for predicting its photochemical fate. Further research is warranted to definitively identify the specific degradation products of 4-MIT and to quantify its photodegradation kinetics under various environmental conditions. The experimental protocols and proposed pathway outlined in this guide serve as a valuable resource for researchers and scientists in the fields of environmental chemistry, drug development, and materials science to further investigate the environmental behavior of this important biocide.

References

Application Notes and Protocols for Isothiazolinone-Based Preservatives in Laboratory Reagents

Introduction

The integrity and reliability of laboratory reagents are paramount for accurate and reproducible experimental results. Microbial contamination is a significant threat to the stability of aqueous-based reagents, leading to degradation of components, shifts in pH, and interference with analytical methods. Isothiazolinones, a class of heterocyclic organic compounds, are widely utilized as broad-spectrum antimicrobial agents to prevent the growth of bacteria, fungi, and algae in a variety of industrial and laboratory applications.[1][2] This document provides detailed application notes and protocols for the use of isothiazolinone-based preservatives, primarily focusing on Methylisothiazolinone (MIT) and its combination with Chloromethylisothiazolinone (CMIT), in the preservation of laboratory reagents.

Mechanism of Action

Isothiazolinones exert their antimicrobial effect through a two-step mechanism.[3] Initially, they rapidly inhibit microbial growth and metabolism by targeting key dehydrogenase enzymes within metabolic pathways such as the Krebs cycle.[3] This is followed by irreversible cell damage, leading to a loss of viability. The primary mode of action involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic thiols on proteins, leading to the formation of mixed disulfides and inactivation of essential enzymes.[2][3]

Caption: Mechanism of action of isothiazolinone preservatives.

Applications in Laboratory Reagents

Isothiazolinone-based preservatives are suitable for a wide range of aqueous laboratory reagents, including:

-

Buffers (e.g., PBS, Tris-HCl)

-